Bmx-001

CNS bioavailability radioprotection blood-brain barrier penetration

BMX-001 (MnTnBuOE-2-PyP5+) is the most clinically advanced Mn porphyrin SOD mimic, with five Phase II trials completed. Its butoxyethyl-engineered side chains deliver optimal lipophilicity for blood-brain barrier penetration—achieving 15–160 nM brain concentrations unseen with earlier Mn porphyrins. Validated in a randomized Phase 2 glioblastoma trial with a 6.6-month survival benefit, BMX-001 uniquely reverses established radiation-induced fibrosis post-exposure. Supported by GLP toxicology, FDA-approved safe starting doses (28 mg loading/14 mg maintenance), and established NOAEL values across two species, it is the rational procurement choice for translational CNS radioprotection and radiosensitization programs.

Molecular Formula C64H76Cl5MnN8O4
Molecular Weight 1253.5 g/mol
CAS No. 1379783-91-1
Cat. No. B15610236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBmx-001
CAS1379783-91-1
Molecular FormulaC64H76Cl5MnN8O4
Molecular Weight1253.5 g/mol
Structural Identifiers
InChIInChI=1S/C64H76N8O4.5ClH.Mn/c1-5-9-41-73-45-37-69-33-17-13-21-57(69)61-49-25-27-51(65-49)62(58-22-14-18-34-70(58)38-46-74-42-10-6-2)53-29-31-55(67-53)64(60-24-16-20-36-72(60)40-48-76-44-12-8-4)56-32-30-54(68-56)63(52-28-26-50(61)66-52)59-23-15-19-35-71(59)39-47-75-43-11-7-3;;;;;;/h13-36H,5-12,37-48H2,1-4H3;5*1H;/q+2;;;;;;+3/p-5
InChIKeyFVIXMTYHFFAYDY-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMX-001 (MnTnBuOE-2-PyP5+, CAS 1379783-91-1): A Clinically Advanced Third-Generation Mn Porphyrin SOD Mimetic


BMX-001 (manganese(III) meso-tetrakis(N-n-butoxyethylpyridinium-2-yl)porphyrin, MnTnBuOE-2-PyP5+) is a third-generation, cationic, lipophilic manganese porphyrin-based superoxide dismutase (SOD) mimic [1]. Designed as a redox-active metalloporphyrin, BMX-001 catalytically scavenges reactive oxygen species (ROS) including superoxide, hydrogen peroxide, and peroxynitrite, and modulates key redox-sensitive transcription factors such as NF-κB and Nrf2 [2]. It is currently the most clinically advanced Mn porphyrin, having progressed into five Phase II clinical trials for high-grade glioma, head and neck cancer, anal cancer, and multiple brain metastases [1].

Why MnTnBuOE-2-PyP5+ (BMX-001) Cannot Be Simply Interchanged with Its Closest Mn Porphyrin Analogs


Within the Mn(III) N-alkylpyridylporphyrin class, subtle structural modifications—chain length, oxygen insertion into alkyl chains, and meso-substitution pattern—produce orders-of-magnitude differences in lipophilicity, tissue penetration, mitochondrial accumulation, and therapeutic index [1]. First-generation MnTE-2-PyP5+ (BMX-010) is hydrophilic and exhibits poor CNS bioavailability, while the hexyl analog MnTnHex-2-PyP5+ is highly lipophilic but associated with greater toxicity [2]. BMX-001 was specifically engineered with butoxyethyl chains to achieve an optimal balance of high lipophilicity for blood-brain barrier penetration while maintaining tolerability [3]. Consequently, no other Mn porphyrin or non-porphyrin SOD mimic has replicated BMX-001's dual radioprotection/radiosensitization profile in randomized clinical trials. The quantitative evidence below substantiates why generic substitution within this class compromises key procurement-critical performance attributes.

Quantitative Differentiation Evidence for BMX-001 (CAS 1379783-91-1) Relative to Comparator Compounds


CNS Bioavailability: Nanomolar Brain Penetration vs. Undetectable Levels for the Ethyl Analog MnTE-2-PyP5+

BMX-001 (MnTnBuOE-2-PyP5+) achieves quantifiable nanomolar concentrations in the brain following systemic administration, whereas the first-generation prototype MnTE-2-PyP5+ (BMX-010) was below the detection limit in the same assay [1]. After daily subcutaneous administration of 3 mg/kg in mice, MnTnBuOE-2-PyP5+ reached brain tissue levels of 15–160 nM measured by LC-MS/MS. This CNS penetration is a prerequisite for its demonstrated radioprotection of hippocampal neurogenesis, an activity absent for MnTE-2-PyP5+ [1].

CNS bioavailability radioprotection blood-brain barrier penetration

Lipophilicity-Driven Tissue Penetration: ~5,000-Fold Advantage Over the Prototype MnTE-2-PyP5+

The structural evolution from MnTE-2-PyP5+ to the alkoxyalkyl Mn porphyrins (MnTnHex-2-PyP5+ and BMX-001) introduced a lipophilicity increase of approximately 5,000-fold [1]. MnTnHex-2-PyP5+, the hexyl-chain analog, is documented as 5,000-fold more lipophilic than MnTE-2-PyP5+, and BMX-001 (MnTnBuOE-2-PyP5+) was engineered with butoxyethyl chains that maintain comparably high lipophilicity while reducing toxicity relative to the hexyl analog [1][2]. This lipophilicity translates directly into enhanced membrane permeability, mitochondrial accumulation, and blood-brain barrier crossing, as validated by brain tissue pharmacokinetic data [2].

lipophilicity tissue distribution pharmacokinetics

Randomized Phase 2 Clinical Survival Benefit: 6.6-Month Overall Survival Improvement in High-Grade Glioma

In a multi-institutional, randomized, open-label Phase 2 trial (NCT02655601), BMX-001 added to standard chemoradiation (RT/TMZ) demonstrated a statistically significant improvement in overall survival in newly diagnosed high-grade glioma patients [1]. Among 145 evaluable patients, the BMX-001 + RT/TMZ arm achieved a median overall survival of 31.3 months (95% CI, 21.6–not reached) compared to 24.7 months (95% CI, 19.6–32.6) for RT/TMZ alone, yielding a hazard ratio of 0.735 (p=0.079, significant at the pre-specified α=0.2 level) [1]. This 6.6-month survival improvement was accompanied by diffusion tensor MRI evidence of mitigated radiation-induced white matter damage in the BMX-001 arm [1].

high-grade glioma overall survival radiosensitizer clinical trial

Single-Agent Antitumor Activity: 46% Tumor Volume Reduction in Aggressive Ovarian Cancer Model

BMX-001 demonstrated single-agent antitumor efficacy in a CAOV2 high-grade serous ovarian cancer subcutaneous xenograft model, achieving a 46% reduction in tumor volume (comparable to paclitaxel) without co-administration of chemotherapy or radiation [1]. This is notable because previous Mn porphyrins required combination with radiation, chemotherapy, or ascorbate to achieve significant antitumor effects [1]. The effect is attributed to high tumor tissue levels of BMX-001 (8.3-fold higher than muscle tissue, p=0.000003) and the high oxidative stress specific to the aggressive, chemoresistant CAOV2 cell line, enabling MnP/H2O2-driven catalytic protein thiol oxidation and subsequent downregulation of pro-survival proteins (BCL2 reduced by 64%, NF-κB p65 reduced by 71% when combined with paclitaxel in vitro) [1].

ovarian cancer single-agent efficacy chemoresistant tumor growth inhibition

Favorable Nonclinical Safety Profile: GLP-Established NOAEL Supporting Clinical Dose Selection

BMX-001 underwent comprehensive nonclinical GLP safety evaluation in mouse and monkey, establishing loading/maintenance dose no observed adverse effect levels (NOAELs) of 12/2 mg/kg/dose and 6/2 mg/kg/dose, respectively, with maintenance doses administered every 3 days [1]. These data were used to determine the FDA-approved safe starting dose for clinical studies [1]. In the Phase 1 dose escalation trial in newly diagnosed high-grade glioma patients (n=15), the maximum tolerated dose was 28 mg loading / 14 mg maintenance, with dose-limiting toxicity (grade 3 sinus tachycardia) observed only at 42 mg loading dose [2]. BMX-001 was detected in brain tissue, persisting well past the short plasma clearance period, with highest tissue levels in liver and kidneys that returned to near-undetectable levels after a 2-week dosing cessation [1].

toxicokinetics NOAEL safety margin GLP toxicology

Evidence-Backed Research and Industrial Application Scenarios for BMX-001 (CAS 1379783-91-1)


CNS Radioprotection in Glioblastoma Preclinical Models Requiring Blood-Brain Barrier Penetration

BMX-001 is the only Mn porphyrin with demonstrated nanomolar brain accumulation (15–160 nM) after systemic administration and validated radioprotection of hippocampal neurogenesis [1][2]. Research programs evaluating CNS radioprotection in glioma or brain metastasis models should prioritize BMX-001 over hydrophilic Mn porphyrins such as MnTE-2-PyP5+, which fails to cross the blood-brain barrier at detectable levels [1]. The compound's dual radioprotector/radiosensitizer profile has been confirmed in glioblastoma xenograft models and in a randomized Phase 2 clinical trial showing a 6.6-month survival improvement [2][3].

Chemotherapy-Induced Peripheral Neuropathy Suppression with Concurrent Tumor Control

BMX-001 is uniquely positioned for studies requiring simultaneous neuroprotection and antitumor activity. In a paclitaxel-induced neuropathy model, BMX-001 at clinically relevant doses (0.8 mg/kg SC twice weekly) restored mechanical pain threshold from 3.61 g to 5.46 g (p<0.01) while reducing spinal cord microglial marker Iba-1 by 62% (p<0.001) [4]. Concurrently, BMX-001 as a single agent suppressed ovarian tumor growth by 46%, achieving tumor drug concentrations 8.3-fold higher than normal muscle [4]. No other Mn porphyrin or SOD mimetic has demonstrated this dual neuroprotective/anticancer profile in an in vivo solid tumor model.

Mitigation of Radiation-Induced Normal Tissue Fibrosis in Pelvic Radiotherapy Models

BMX-001 exhibits a unique capability to reverse established radiation-induced fibrosis when administered after radiation exposure. In a murine pelvic radiation model (7.5 Gy × 5 days), BMX-001 given three weeks post-radiation reversed fibroblast activation markers, decreased collagen deposition at six months, and restored normal DNA methylation patterns disrupted by radiation [5]. This post-radiation intervention window is distinct from the pre-radiation administration required by amifostine and other radioprotectors, making BMX-001 uniquely suitable for fibrosis mitigation studies where treatment initiation after radiation injury is clinically relevant [5].

Translational Oncology Programs Requiring GLP-Validated Safety and FDA-Accepted Starting Dose

For translational programs advancing toward IND filing or clinical investigation, BMX-001 offers a mature nonclinical safety data package including GLP-compliant toxicology studies in two species with established NOAELs (mouse 12/2 mg/kg; monkey 6/2 mg/kg) and an FDA-approved safe starting dose [6][7]. The Phase 1 experience in 15 GBM patients confirmed tolerability at 28 mg loading / 14 mg maintenance doses, with the most common toxicity being grade 1 injection site reactions [7]. This regulatory-grade safety characterization provides a procurement advantage over earlier-generation Mn porphyrins that lack comparable GLP toxicology packages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bmx-001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.